3-(2-Bromo-5-methoxyphenyl)morpholine
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Overview
Description
3-(2-Bromo-5-methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)morpholine typically involves the reaction of 2-bromo-5-methoxyaniline with morpholine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: The bromine atom on the phenyl ring is substituted by the morpholine group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(2-Hydroxy-5-methoxyphenyl)morpholine.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(2-Bromo-5-formylphenyl)morpholine or 3-(2-Bromo-5-carboxyphenyl)morpholine.
Reduction: 3-(2-Hydroxy-5-methoxyphenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)morpholine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to receptors or enzymes. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-5-methylphenyl)morpholine
- 3-(2-Bromo-5-fluorophenyl)morpholine
- 3-(2-Bromo-5-chlorophenyl)morpholine
Uniqueness
3-(2-Bromo-5-methoxyphenyl)morpholine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-8-2-3-10(12)9(6-8)11-7-15-5-4-13-11/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI Key |
WKGJEUPIZWMMMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2COCCN2 |
Origin of Product |
United States |
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